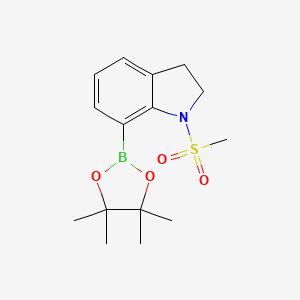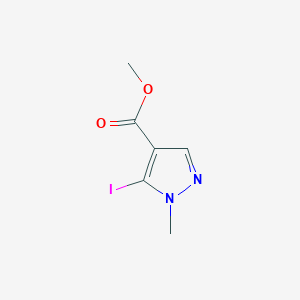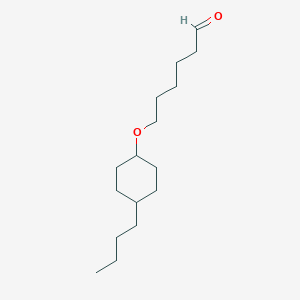![molecular formula C14H20I2S2Si2 B13029270 (3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)
(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is an organosilicon compound that features a bithiophene core substituted with diiodo groups at the 3,3’ positions and trimethylsilane groups at the 5,5’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bithiophene.
Iodination: The 2,2’-bithiophene undergoes iodination to introduce iodine atoms at the 3,3’ positions. This can be achieved using iodine (I2) and an oxidizing agent such as silver sulfate (Ag2SO4) in an appropriate solvent.
Silylation: The iodinated bithiophene is then subjected to silylation to introduce trimethylsilane groups at the 5,5’ positions. This can be done using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex structures.
Oxidation and Reduction: The bithiophene core can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated systems, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science:
Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it useful in the design of chemical sensors.
Mecanismo De Acción
The mechanism by which (3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) exerts its effects is primarily related to its electronic structure. The bithiophene core provides a conjugated system that can participate in electron transfer processes. The trimethylsilane groups can influence the solubility and processability of the compound, while the iodine atoms can serve as reactive sites for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Similar in structure but with bromine atoms instead of iodine.
5,5’-Bis(trimethylsilyl)-2,2’-bithiophene: Similar but without the iodine atoms.
3,3’-Diiodo-2,2’-bithiophene: Lacks the trimethylsilane groups.
Uniqueness
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is unique due to the combination of iodine and trimethylsilane substituents, which provide distinct electronic and solubility properties. This makes it particularly useful in applications requiring specific electronic characteristics and processability.
Propiedades
Fórmula molecular |
C14H20I2S2Si2 |
|---|---|
Peso molecular |
562.4 g/mol |
Nombre IUPAC |
[4-iodo-5-(3-iodo-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H20I2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3 |
Clave InChI |
QZOGIWBZZAPMJP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)

![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)


![2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13029220.png)





![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)


